

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pyr-phe-OH

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Compound of Interest

Compound Name: *Pyr-phe-OH*

Cat. No.: *B1365549*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyr-phe-OH, also known as pyroglutamyl-phenylalanine, is a dipeptide of interest in various fields of biochemical and pharmaceutical research. Accurate and robust analytical methods are essential for its quantification in different matrices. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Pyr-phe-OH**. The described protocol is designed to be a reliable and efficient method for researchers engaged in peptide analysis.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the validation of the HPLC method for **Pyr-phe-OH** analysis.

Parameter	Result
Retention Time (tR)	4.8 min
Linearity (r ²)	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of **Pyr-phe-OH**.

Materials and Reagents

- **Pyr-phe-OH** reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA)
- Methanol (HPLC grade)
- 0.22 µm syringe filters

Instrumentation

- HPLC system equipped with a UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
- Data acquisition and processing software

Chromatographic Conditions

- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Gradient Program:

Time (min)	% Mobile Phase B
0.0	20
8.0	80
8.1	20

| 12.0 | 20 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 220 nm
- Injection Volume: 10 µL

Standard and Sample Preparation

Standard Solution Preparation:

- Prepare a stock solution of **Pyr-phe-OH** at a concentration of 1 mg/mL in a 50:50 mixture of water and methanol.
- Perform serial dilutions of the stock solution with the initial mobile phase composition (80% Mobile Phase A, 20% Mobile Phase B) to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

Sample Preparation:

- Dissolve the sample containing **Pyr-phe-OH** in the initial mobile phase composition to an estimated concentration within the calibration range.
- Filter the sample solution through a 0.22 µm syringe filter prior to injection.

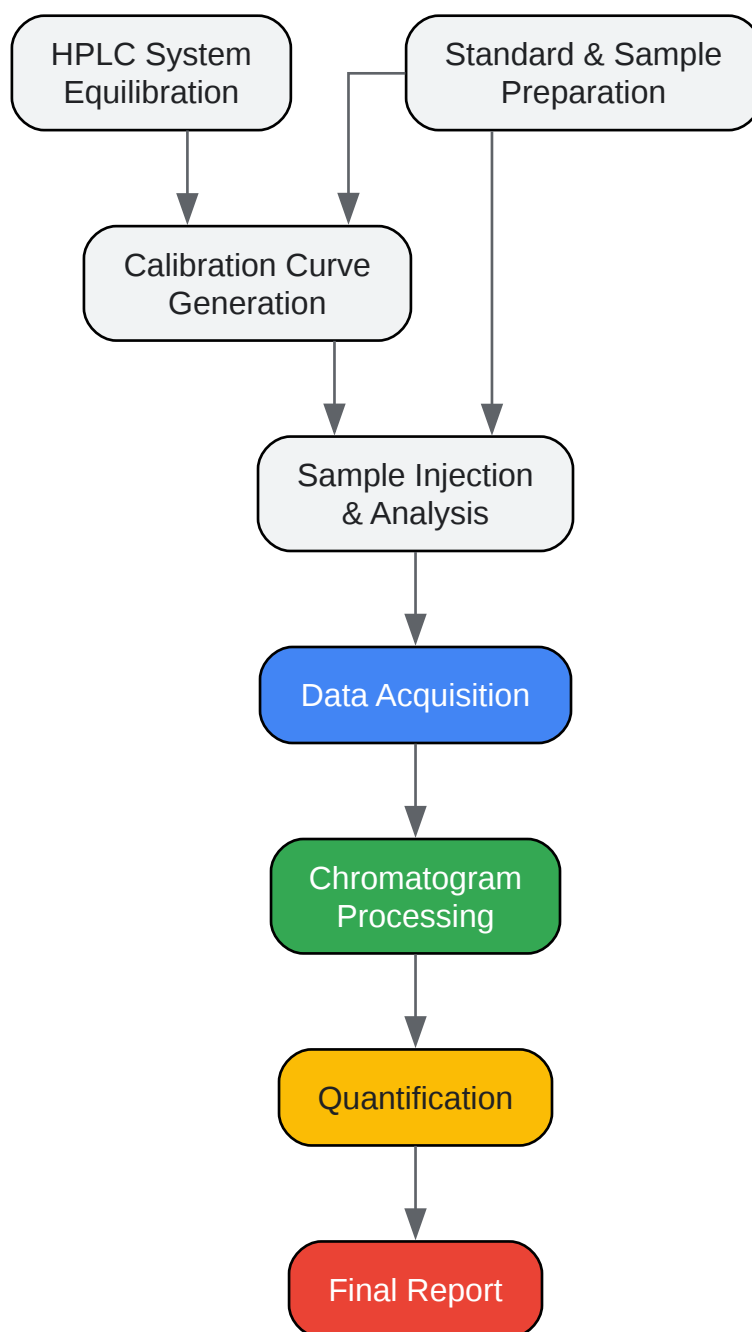
Analysis Procedure

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.
- Inject the prepared sample solutions.
- Process the chromatograms to determine the peak area and retention time of **Pyr-phe-OH**.
- Quantify the amount of **Pyr-phe-OH** in the samples using the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of **Pyr-phe-OH**.



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Caption: Workflow for the HPLC Analysis of **Pyr-phe-OH**.

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